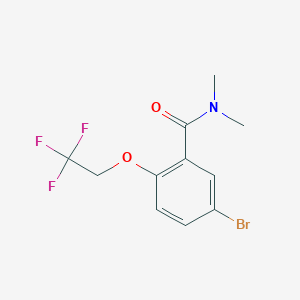

5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide

Description

5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is a benzamide derivative featuring a bromine substituent at the 5-position of the aromatic ring, a trifluoroethoxy group at the 2-position, and a dimethyl-substituted amide moiety. This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoroethoxy group, which enhances metabolic stability and lipophilicity, and the bromine atom, which may facilitate further functionalization via cross-coupling reactions . Its synthesis typically involves coupling 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid with dimethylamine using activating agents such as T3P (propylphosphonic anhydride) .

Properties

IUPAC Name |

5-bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO2/c1-16(2)10(17)8-5-7(12)3-4-9(8)18-6-11(13,14)15/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJQBXARJAAJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:

Dimethylation: The addition of dimethylamine groups.

Trifluoroethoxylation: The attachment of a trifluoroethoxy group.

These reactions are generally carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide can undergo several types of chemical reactions, including:

Substitution Reactions: Where the bromine atom can be replaced by other functional groups.

Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.

Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and dimethylamino groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Analogues with Varying Substituents

Table 1: Structural and Physicochemical Comparisons

*Estimated based on similar compounds.

Key Differences and Implications

Substituent Effects

- Trifluoroethoxy vs. Methoxy/Fluoro : The trifluoroethoxy group in the target compound increases lipophilicity and metabolic resistance compared to methoxy or fluoro substituents . This enhances membrane permeability, critical for central nervous system (CNS)-targeting drugs.

- Bromine Position : The 5-bromo substituent in the target compound contrasts with 4-bromo analogues (e.g., in ), which may alter steric interactions in enzyme binding pockets .

Amide Substituent Variations

- N,N-Dimethyl vs.

Biological Activity

5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structural features, particularly the presence of a trifluoroethoxy group and a bromine atom, contribute to its interaction with biological targets.

Structural Overview

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10BrF3NO2

- Molecular Weight : 326.12 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoroethoxy group enhances the lipophilicity of the molecule, facilitating its penetration through cellular membranes. This property is essential for its potential therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could act on various receptors, altering cellular signaling pathways.

Case Studies and Research Findings

- Anticancer Activity : In a study evaluating the effects of related benzamide derivatives on non-small cell lung cancer (NSCLC), compounds with similar structural features exhibited significant inhibitory effects on cell lines with FGFR1 amplification. For instance, a derivative showed IC50 values ranging from 1.25 to 2.31 µM across different NSCLC lines, indicating potent anticancer activity .

- Cell Cycle Arrest and Apoptosis Induction : These studies demonstrated that certain derivatives could arrest the cell cycle at the G2 phase and induce apoptosis in cancer cells by inhibiting critical signaling pathways such as FGFR1 and ERK phosphorylation .

- Comparative Analysis : The presence of the trifluoroethoxy group in this compound is noted to enhance binding affinity compared to non-fluorinated analogs. This is crucial for developing more effective therapeutic agents .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.